Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 3,5-dimethylpiperidine with an appropriate acyl chloride, followed by the introduction of the thiophene ring through a series of coupling reactions. The final step usually involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-methylthiophene-3-carboxylate
- Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-propylthiophene-3-carboxylate
Uniqueness
Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is unique due to the specific combination of functional groups and the presence of both piperidine and thiophene rings
Properties
IUPAC Name |
methyl 2-[[2-(3,5-dimethylpiperidin-1-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-13-7-14(17(21)22-4)16(23-13)18-15(20)10-19-8-11(2)6-12(3)9-19/h7,11-12H,5-6,8-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGXIZLLWVUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CC(CC(C2)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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